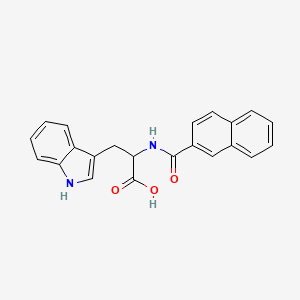

3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-21(16-10-9-14-5-1-2-6-15(14)11-16)24-20(22(26)27)12-17-13-23-19-8-4-3-7-18(17)19/h1-11,13,20,23H,12H2,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROYEDZWIZGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid typically involves multi-step organic reactions. One common route starts with the formation of the indole moiety, followed by the introduction of the naphthalene group through a formylation reaction. The final step involves the formation of the propanoic acid side chain.

Formation of Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Formylation of Naphthalene: The naphthalene group can be introduced via a Vilsmeier-Haack reaction, where naphthalene reacts with a formylating agent such as DMF and POCl3.

Formation of Propanoic Acid Side Chain: The final step involves the reaction of the intermediate with a suitable reagent to introduce the propanoic acid group, often through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole or naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Structural Insights

Amide vs. Sulfonamide Linkages :

- The target compound’s formamido group (-NH-C(=O)-) offers moderate polarity compared to sulfonamides (-SO₂-NH-), which are more acidic and hydrophilic. This difference impacts membrane permeability and target engagement .

- Sulfonamides () exhibit stronger hydrogen-bonding capacity, whereas formamides (target compound) may prioritize hydrophobic interactions .

In contrast, unsubstituted naphthalene (target compound) maximizes hydrophobic interactions .

Stereochemistry and Chirality :

- D-Tryptophan derivatives () show altered bioactivity compared to L-forms, highlighting the importance of chiral centers in drug design .

Hybrid Structures: Spirocyclic and thiazolidinone-containing analogs () introduce conformational rigidity, improving selectivity for targets like cancer cells .

Biological Activity

3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid, also known by its CAS number 1396969-07-5, is a compound of significant interest in medicinal chemistry due to its unique structural features that combine an indole and a naphthalene moiety. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action.

The molecular formula of this compound is , with a molecular weight of 358.39 g/mol. Its structure includes an indole ring that is known for various biological activities, particularly in the realm of cancer research and anti-inflammatory studies.

Anticancer Properties

Research indicates that compounds containing indole structures exhibit promising anticancer activities. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, indole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis through the activation of caspases and the upregulation of pro-apoptotic factors.

Case Study:

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Indole derivatives are known to inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. The inhibition of NF-kB signaling pathways has been noted as a potential mechanism through which these compounds exert their effects .

Research Findings:

In vitro studies showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in managing inflammatory conditions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against several bacterial strains. The presence of both indole and naphthalene moieties may enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Interaction: The indole moiety can interact with various enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Modulation: It may act as a ligand for specific receptors, influencing downstream signaling cascades associated with growth and inflammation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar indole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Indole-3-carbinol | Contains a single indole ring | Anticancer properties via estrogen metabolism modulation |

| Naphthalene derivatives | Aromatic hydrocarbon structure | Antimicrobial properties but limited anticancer activity |

| This compound | Combines indole and naphthalene | Potentially broad spectrum: anticancer, anti-inflammatory, antimicrobial |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoic acid?

- Methodology : Use chiral auxiliaries or enantioselective catalysis during coupling reactions. For example, sulfonamide-protected intermediates (e.g., 2-nitrobenzenesulfonamido groups) can stabilize stereochemistry during peptide bond formation. Purification via recrystallization or chiral HPLC ensures enantiomeric purity .

- Key steps :

- Protect the indole nitrogen to prevent side reactions.

- Employ coupling agents like HATU or DCC for amide bond formation.

- Optimize reaction temperature (e.g., 0–25°C) to minimize racemization .

Q. How can X-ray crystallography address structural ambiguities in this compound?

- Approach : Single-crystal X-ray diffraction resolves stereochemical configuration and hydrogen-bonding networks. For disordered solvent molecules (e.g., methanol/water mixtures), use the SQUEEZE algorithm in PLATON to exclude solvent contributions .

- Example data :

| Parameter | Value |

|---|---|

| Crystal system | Tetragonal (P4₁2₁2) |

| Unit cell (a, c) | 9.6818 Å, 44.017 Å |

| Z | 8 |

| R factor | 0.067 |

- Source: Crystal data from

Q. What spectroscopic techniques validate the compound’s structural integrity?

- Methods :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., indole C3-H at δ ~7.2 ppm, naphthyl protons at δ 7.4–8.2 ppm) .

- FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]⁺) matching theoretical mass (C₂₂H₁₉N₃O₃: 397.14 g/mol) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in this compound?

- Insight : Enantiomers may exhibit divergent binding affinities to targets like formyl-peptide receptors (FPR2). Molecular docking studies reveal that (S)-configured derivatives show higher agonist activity due to optimal hydrogen bonding with receptor residues (e.g., Arg205, Glu346) .

- Experimental validation :

- Synthesize both enantiomers via chiral resolution.

- Perform in vitro assays (e.g., cAMP inhibition) to compare potency .

Q. What computational strategies predict solvent effects on crystallization outcomes?

- Tools : Density Functional Theory (DFT) calculates solvent-crystal interaction energies. Molecular dynamics simulations model solvent packing in crystal lattices.

- Case study : For disordered solvents (e.g., in ), Monte Carlo simulations predict occupancy ratios of methanol/water, guiding SQUEEZE parameterization .

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

- Resolution workflow :

Compare NMR-derived dihedral angles with X-ray torsion angles (e.g., C1–C2–C3–C4 = −179.9° vs. 121.1°).

Reconcile discrepancies using dynamic NMR (DNMR) to assess conformational flexibility .

Validate via temperature-dependent crystallography (e.g., 100–296 K) to capture phase transitions .

Q. What in silico methods optimize synthetic routes for scale-up?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.